molecular formula C8H7Br2NO2 B1587558 1,3-Bis(bromomethyl)-5-nitrobenzene CAS No. 51760-20-4

1,3-Bis(bromomethyl)-5-nitrobenzene

Cat. No.: B1587558
CAS No.: 51760-20-4
M. Wt: 308.95 g/mol
InChI Key: QYSIUHPRIGFUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(bromomethyl)-5-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-nitrobenzene can be synthesized through the bromination of 1,3-dimethyl-5-nitrobenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of greener brominating agents and solvents is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl2/HCl).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

  • Substituted benzene derivatives (e.g., 1,3-bis(aminomethyl)-5-nitrobenzene).
  • Amino derivatives (e.g., 1,3-bis(bromomethyl)-5-aminobenzene).
  • Aldehydes or carboxylic acids (e.g., 1,3-bis(formyl)-5-nitrobenzene).

Scientific Research Applications

1,3-Bis(bromomethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the synthesis of polymers and materials with specific properties.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

    Medicine: Derivatives of this compound are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(bromomethyl)-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl groups. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

    1,3-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles compared to 1,3-bis(bromomethyl)-5-nitrobenzene.

    1,3-Bis(chloromethyl)-5-nitrobenzene: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity and reaction conditions.

    1,3-Bis(bromomethyl)-2-nitrobenzene: The position of the nitro group affects the reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of both bromomethyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. The nitro group enhances the electrophilicity of the bromomethyl groups, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(bromomethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSIUHPRIGFUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395347
Record name 1,3-bis(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51760-20-4
Record name 1,3-bis(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(bromomethyl)-5-nitrobenzene
Reactant of Route 2
1,3-Bis(bromomethyl)-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(bromomethyl)-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(bromomethyl)-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(bromomethyl)-5-nitrobenzene
Reactant of Route 6
1,3-Bis(bromomethyl)-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.